Sarcosine

Description

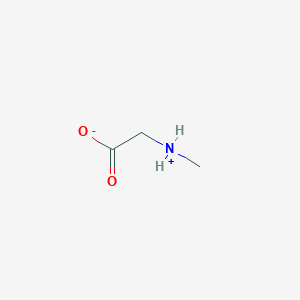

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYKKLYZXJSNPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 |

Source

|

| Record name | SARCOSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25951-24-0, Array, 61791-59-1 (hydrochloride salts) |

Source

|

| Record name | Glycine, N-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25951-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cocoyl sarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1047025 |

Source

|

| Record name | N-Methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent crystals or powder. Has a sweetish taste. (NTP, 1992), Deliquescent solid; [Merck Index] Cream-colored hygroscopic solid; [NTP] White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid |

Source

|

| Record name | SARCOSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sarcosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sarcosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.6 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 61 °F (NTP, 1992), 300.0 mg/mL |

Source

|

| Record name | SID57264366 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SARCOSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sarcosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000017 [mmHg] |

Source

|

| Record name | Sarcosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

107-97-1, 25951-24-0, 68411-97-2 |

Source

|

| Record name | SARCOSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sarcosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polysarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025951240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cocoyl sarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarcosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC118114 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sarcosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polysarcosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z711V88R5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sarcosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

406 °F (Decomposes) (NTP, 1992), 208 °C |

Source

|

| Record name | SARCOSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sarcosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Sarcosine in One-Carbon Metabolism: Mechanistic Flux, Bioenergetics, and Analytical Quantification

Executive Summary

Sarcosine (N-methylglycine) is frequently mischaracterized as a mere metabolic byproduct. In reality, it functions as a critical "pressure valve" for the Methionine Cycle, regulating the S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) ratio—the cellular methylation potential.[1] This guide dissects the this compound flux, detailing its conversion by this compound Dehydrogenase (SARDH), its coupling to the mitochondrial Electron Transport Chain (ETC), and its modulation of NMDA receptor kinetics. It provides validated protocols for LC-MS/MS quantification and enzymatic activity assays, designed for researchers investigating metabolic oncology and neuropharmacology.

Part 1: The Mechanistic Core

The GNMT-SARDH Axis: The Methyl Buffer System

The physiological necessity of this compound arises from the cell's need to regulate methyl group availability independent of methionine synthesis.

-

The Input (Methyl Spilling): When cytosolic SAM levels exceed the demand for methylation (DNA, histones, lipids), Glycine N-methyltransferase (GNMT ) transfers the methyl group from SAM to Glycine, forming this compound and SAH. This prevents aberrant hypermethylation and traps the methyl group in a stable, non-toxic intermediate.

-

The Output (Methyl Recovery/Oxidation): this compound enters the mitochondrial matrix. Here, this compound Dehydrogenase (SARDH ) catalyzes its oxidative demethylation back to Glycine.[2][3]

Bioenergetic Coupling (The ETF Link)

Unlike cytosolic methylation reactions, SARDH activity is directly coupled to cellular respiration. SARDH is a flavoprotein (containing covalently bound FAD) that does not use NAD+ as an electron acceptor. Instead, it utilizes the Electron Transfer Flavoprotein (ETF) system.[3][4][5][6]

-

Oxidation: SARDH converts this compound to Glycine + Formaldehyde (which immediately binds THF).

-

Electron Transfer: The electrons from the FAD cofactor of SARDH are transferred to ETF (heterodimer of ETFA/ETFB).

-

Respiration: Reduced ETF transfers electrons to ETF-Ubiquinone Oxidoreductase (ETF-QO) , which reduces Coenzyme Q10 (Ubiquinone) to Ubiquinol.[6]

-

ATP Generation: These electrons enter the Electron Transport Chain at Complex III, contributing to the proton motive force and ATP synthesis.

Pathway Visualization

The following diagram illustrates the integration of the Methionine Cycle, Folate Cycle, and Mitochondrial Respiration via this compound.

Caption: The this compound Shunt connecting the Methionine Cycle (Cytosol) to Mitochondrial Respiration and Folate charging.

Part 2: Physiological Implications

Prostate Cancer and Epigenetic Remodeling

Research indicates that this compound is not merely a bystander in prostate cancer (PCa) but an active oncometabolite in specific contexts.[7]

-

Mechanism: Elevated this compound levels (often due to GNMT upregulation or SARDH knockdown) drive an increase in the SAM pool.

-

Consequence: This hyper-availability of SAM fuels EZH2 (Enhancer of Zeste Homolog 2) and other methyltransferases, leading to hypermethylation of tumor suppressor gene promoters.

-

Controversy Note: While Sreekumar et al. (2009) identified it as a biomarker, subsequent studies (Jentzmik et al.) found low specificity. The consensus is that while it mechanistically drives invasion in vitro, its utility as a standalone urinary biomarker is limited by overlap with benign hyperplasia.

Neurotransmission: The GlyT1 Target

In the central nervous system, this compound acts as a potent inhibitor of GlyT1 (Glycine Transporter 1).[8]

-

Schizophrenia: NMDA receptor hypofunction is a hallmark of negative symptoms in schizophrenia.[9]

-

Action: By inhibiting GlyT1, this compound prevents the reuptake of glycine from the synaptic cleft. Increased synaptic glycine acts as a co-agonist at the NMDA receptor (GluN1 subunit), potentiating glutamatergic signaling.

Part 3: Analytical Methodologies

The Isobaric Challenge

Quantifying this compound is technically demanding because it is isobaric with L-Alanine and beta-Alanine (all have MW ~89.09 Da). Standard low-resolution MS cannot distinguish them. Chromatographic separation is mandatory.

Method Comparison Table

| Feature | GC-MS (Derivatization) | LC-MS/MS (HILIC) | LC-MS/MS (Reverse Phase) |

| Principle | Volatilization via chemical modification | Polar interaction chromatography | Hydrophobic interaction |

| Selectivity | High (Retention time shift) | High (Separates isomers) | Low (Co-elution common) |

| Sample Prep | Complex (Requires MSTFA/BSTFA) | Simple (Protein precipitation) | Simple |

| Sensitivity | Moderate (<1 µM) | High (<10 nM) | High |

| Suitability | Urine/Plasma profiling | High-throughput Screening | Not Recommended |

Recommended Protocol: LC-MS/MS (HILIC)

Validation Standard: Use this compound-

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Waters BEH Amide.

-

Mobile Phase:

-

A: 10 mM Ammonium Formate in Water (pH 3.0).

-

B: Acetonitrile (0.1% Formic Acid).

-

-

Transition (MRM):

-

This compound: m/z 90.1 → 44.1 (Quantifier).

-

Alanine: m/z 90.1 → 44.1 (Separated by RT; Alanine elutes after this compound on HILIC).

-

Part 4: Experimental Protocols

Protocol A: Mitochondrial Isolation for SARDH Activity

Goal: Isolate intact mitochondria from mammalian tissue (liver/kidney) or cultured cells (PC3/LNCaP).

Reagents:

-

IB (Isolation Buffer): 220 mM Mannitol, 70 mM Sucrose, 5 mM HEPES, 1 mM EGTA (pH 7.4).

-

Protease Inhibitors: PMSF (1 mM).

Steps:

-

Homogenization: Minced tissue is homogenized in ice-cold IB (1:10 w/v) using a Teflon-glass homogenizer (10 strokes).

-

Debris Clearance: Centrifuge at 800 x g for 10 min at 4°C. Discard pellet (nuclei/debris).

-

Mitochondrial Pellet: Centrifuge supernatant at 10,000 x g for 15 min at 4°C.

-

Wash: Resuspend pellet in IB and repeat Step 3.

-

Resuspension: Resuspend final pellet in minimal volume of IB. Measure protein concentration (BCA Assay).

Protocol B: SARDH Enzymatic Assay (Colorimetric)

Goal: Measure dehydrogenase activity by coupling this compound oxidation to the reduction of an artificial electron acceptor (DCPIP).

Mechanism: SARDH reduces PMS (Phenazine Methosulfate), which in turn reduces DCPIP (blue) to DCPIPH2 (colorless).

Reaction Mix (1 mL):

-

25 mM Potassium Phosphate Buffer (pH 7.5).

-

0.1 mM DCPIP (2,6-Dichlorophenolindophenol).

-

1.0 mM PMS (Phenazine Methosulfate).

-

10 mM this compound (Substrate).

-

0.1% Triton X-100 (to permeabilize mitochondrial membranes).

-

Enzyme Source: 50-100 µg Mitochondrial Protein.

Workflow:

-

Baseline: Incubate Mix (minus this compound) at 37°C in a spectrophotometer cuvette. Monitor Absorbance at 600 nm for 2 mins to establish baseline drift.

-

Initiation: Add this compound. Mix by inversion.

-

Measurement: Monitor decrease in OD600 for 5–10 minutes.

-

Validation (Self-Check): Run a parallel blank with Heat-Inactivated Enzyme (boiled 5 min) to rule out non-enzymatic reduction.

Assay Workflow Visualization

Caption: Step-by-step workflow for isolating mitochondria and quantifying SARDH kinetics via DCPIP reduction.

References

-

Sreekumar, A., et al. (2009). Metabolomic profiles delineate potential role for this compound in prostate cancer. Nature. Link

-

Jentzmik, F., et al. (2010). this compound in urine after digital rectal examination fails as a marker for prostate cancer detection and identification of aggressive tumours. European Urology. Link

-

Locasale, J. W. (2013). Serine, glycine and one-carbon units: cancer metabolism in full circle. Nature Reviews Cancer. Link

-

Bergeron, R., et al. (1998). Potentiation of NMDA receptor-mediated responses by the glycine transporter 1 inhibitor N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]this compound.[8] PNAS. Link

-

Sigma-Aldrich. Enzymatic Assay of this compound Dehydrogenase (EC 1.5.99.1). Technical Bulletin. Link

-

Allen, K. D., et al. (2011). this compound, a potential prostate cancer biomarker, is not a differential metabolite in prostate cancer. Analytical Chemistry. Link

Sources

- 1. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 2. This compound dehydrogenase - Creative Enzymes [creative-enzymes.com]

- 3. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Electron transfer flavoprotein and its role in mitochondrial energy metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electron transfer flavoprotein and its role in mitochondrial energy metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electron-transferring-flavoprotein dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]this compound Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic potential and underlying mechanism of this compound (N-methylglycine) in N-methyl-D-aspartate (NMDA) receptor hypofunction models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Sarcosine Metabolism: A Technical Guide for Drug Discovery

Executive Summary

Sarcosine (N-methylglycine) is a non-proteinogenic amino acid that serves as a critical intermediate in one-carbon metabolism, bridging the choline oxidation pathway and the methionine cycle.[1] While historically controversial as a prostate cancer biomarker, its utility in neuropsychopharmacology is well-established. This compound acts as a potent endogenous inhibitor of Glycine Transporter 1 (GlyT1), enhancing N-methyl-D-aspartate (NMDA) receptor function.[2]

This guide provides a technical deep-dive into the endogenous synthesis, catabolic regulation, and analytical quantification of this compound, designed specifically for researchers optimizing NMDA-modulating therapeutics or investigating metabolic flux.

Part 1: The Metabolic Architecture

This compound homeostasis is maintained through a compartmentalized interplay between mitochondrial oxidation and cytosolic methylation. Understanding this spatial separation is critical for targeting specific enzymes in drug development.

Mitochondrial Synthesis: The Choline Oxidation Pathway

The primary physiological source of this compound is the demethylation of dimethylglycine (DMG). This occurs exclusively within the mitochondrial matrix.

-

Precursor: Choline is oxidized to Betaine, which donates a methyl group to Homocysteine (via BHMT) to form DMG.

-

Enzyme: Dimethylglycine Dehydrogenase (DMGDH) (EC 1.5.8.4).[3]

-

Mechanism: DMGDH is a flavoprotein that catalyzes the oxidative demethylation of DMG to this compound.

-

Cofactor: Flavin Adenine Dinucleotide (FAD).[4]

-

Byproduct: The reaction releases formaldehyde, which is immediately sequestered by tetrahydrofolate (THF) to form 5,10-methylene-THF, fueling the folate cycle.

-

Cytosolic Synthesis: The GNMT Shunt

A secondary, reversible pathway exists in the cytosol, primarily regulating S-adenosylmethionine (SAM) levels rather than producing this compound for catabolism.

-

Enzyme: Glycine N-methyltransferase (GNMT) (EC 2.1.1.20).[3]

-

Mechanism: GNMT methylates Glycine using SAM as the methyl donor.[5]

-

Physiological Role: Unlike DMGDH, GNMT acts as a "methyl sink." When SAM levels are pathologically high, GNMT converts Glycine to this compound to prevent aberrant methylation of DNA/histones.

The Catabolic Checkpoint: this compound Dehydrogenase (SARDH)

This compound does not accumulate in healthy tissue; it is rapidly converted back to glycine.[6]

-

Enzyme: This compound Dehydrogenase (SARDH) (EC 1.5.8.3).[1]

-

Location: Mitochondrial matrix.[6]

-

Kinetics: High catalytic efficiency ensures low steady-state this compound levels.

-

Pathology: Loss-of-function mutations in SARDH lead to Sarcosinemia (benign accumulation) or, in the context of prostate cancer, potentially altered metabolic flux.

Pathway Visualization

The following diagram illustrates the compartmentalized flow of this compound metabolism.

Caption: Compartmentalized synthesis showing the GNMT cytosolic shunt and the mitochondrial oxidative pathway via DMGDH and SARDH.

Part 2: Therapeutic Implications[7][8]

Neurology: The NMDA Hypofunction Hypothesis

This compound is a high-value target for schizophrenia drug development due to its ability to modulate glutamatergic neurotransmission.

-

Mechanism: this compound acts as a Type 1 Glycine Transporter (GlyT1) inhibitor.

-

Causality: By inhibiting GlyT1, this compound increases the synaptic concentration of glycine.[7] Glycine is an obligatory co-agonist at the NMDA receptor (NMDAR).

-

Clinical Outcome: Enhanced NMDAR currents ameliorate the "negative symptoms" (cognitive decline, social withdrawal) of schizophrenia, which are resistant to standard dopamine antagonists.

Oncology: The Prostate Cancer Controversy[10]

-

The Claim: A seminal 2009 study identified this compound as a differential metabolite increased in metastatic prostate cancer, suggesting it drives invasion.

-

The Consensus: Subsequent validation studies (e.g., Meyer et al., 2011) demonstrated that this compound is not a superior biomarker to PSA and that the initial findings may have been confounded by analytical separation issues (isobaric interference with alanine).

-

Recommendation: For oncology programs, verify this compound's role in specific cell lines using the rigorous separation protocols detailed below before committing to it as a biomarker.

Part 3: Analytical Protocol (LC-MS/MS)

Critical Challenge: this compound (

Materials

-

Internal Standard: this compound-d3 (methyl-d3).

-

Derivatization Reagent: 3M HCl in n-butanol.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Step-by-Step Methodology

| Step | Action | Mechanistic Rationale |

| 1. Extraction | Mix | Precipitates proteins; extracts polar metabolites. Methanol prevents enzymatic degradation. |

| 2. Evaporation | Transfer supernatant to a clean vial. Evaporate to dryness under | Removes solvent to allow anhydrous derivatization reaction. |

| 3. Derivatization | Add | Converts carboxyl group to butyl ester, increasing hydrophobicity ( |

| 4. Reconstitution | Evaporate excess reagent. Reconstitute in | Prepares sample for injection; ensures compatibility with initial gradient conditions. |

| 5. LC Separation | Inject | Crucial: The butyl-sarcosine elutes distinctly from butyl-alanine and butyl- |

Mass Spectrometry Parameters (MRM)

-

Ionization: ESI Positive Mode.

-

Transitions:

-

This compound-Butyl:

(Quantifier), -

This compound-d3-Butyl:

. -

Alanine-Butyl (Interference Check):

(Elutes at different RT).

-

Part 4: References

-

Metabolomic profiles delineate potential role for this compound in prostate cancer progression. Sreekumar, A., et al. (2009).[2][8] Nature. [Link] (Note: The foundational paper proposing the biomarker link, essential for historical context.)

-

A reproducible and high-throughput HPLC/MS method to separate this compound from α- and β-alanine and to quantify this compound in human serum and urine. Meyer, T. E., et al. (2011).[9][10] Analytical Chemistry. [Link] (Note: The definitive source for the analytical protocol resolving the isomer interference issue.)[10]

-

This compound (N-Methylglycine): A Putative Endogenous Antipsychotic? Lane, H. Y., et al. (2010). CNS & Neurological Disorders - Drug Targets. [Link] (Note: Reviews the mechanism of GlyT1 inhibition and NMDA receptor modulation.)

-

Glycine N-methyltransferase deficiency: a new inborn error of metabolism. Mudd, S. H., et al. (2001). American Journal of Human Genetics. [Link] (Note: Establishes the role of GNMT in the cytosolic regulation of this compound and SAM.)

-

This compound Dehydrogenase (SARDH) and the Metabolism of this compound. UniProt Consortium. (2024). UniProtKB - Q9UL12 (SARDH_HUMAN). [Link] (Note: Authoritative source for enzyme kinetics, structure, and subcellular localization.)

Sources

- 1. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. This compound - 3102 ION (Blood/Urine) Amino Acids 40 - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. This compound is a prostate epigenetic modifier that elicits aberrant methylation patterns through the SAMe‐Dnmts axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of this compound Dimethylglycine Methyltransferase from Galdieria sulphuraria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A reproducible and high-throughput HPLC/MS method to separate this compound from α- and β-alanine and to quantify this compound in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of this compound and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical consequences of sarcosine degradation

Biochemical Consequences of Sarcosine Degradation: A Technical Guide

Executive Summary this compound (N-methylglycine) is a critical intermediate in one-carbon metabolism, linking the methionine cycle to the folate cycle.[1] Its degradation is not merely a scavenging pathway but a regulatory node influencing cellular methylation potential, redox homeostasis, and oncometabolic signaling. This guide dissects the enzymatic mechanisms of this compound Dehydrogenase (SARDH) and L-Pipecolic Acid Oxidase (PIPOX), details the downstream metabolic consequences—specifically formaldehyde generation and glycine flux—and provides validated protocols for quantification and activity assays.

Part 1: Enzymology of Degradation

This compound degradation occurs primarily via two distinct compartmentalized pathways. Understanding the difference is vital for drug development, as the byproducts (ROS vs. Formaldehyde) dictate the cellular toxicity profile.

Mitochondrial Pathway: this compound Dehydrogenase (SARDH)

SARDH (EC 1.5.8.3) is the dominant catabolic enzyme in mammalian tissues (liver, kidney, prostate).

-

Mechanism: SARDH is a flavoprotein containing covalently bound FAD.[2][3] It catalyzes the oxidative demethylation of this compound to glycine.[2][3][4]

-

The "Tetrahydrofolate Switch":

-

With THF: The methyl group is transferred to tetrahydrofolate (THF) to form 5,10-methylene-THF .[1][3][5] This directly fuels the folate cycle and nucleotide synthesis.

-

Without THF: The methyl group is released as free formaldehyde , a potent electrophile requiring immediate detoxification via the glutathione-dependent ADH5 pathway.

-

-

Electron Flow: Unlike NAD-linked dehydrogenases, SARDH does not directly reduce NAD+. It transfers electrons to the Electron Transfer Flavoprotein (ETF) , which subsequently passes them to ETF-Ubiquinone Oxidoreductase (ETF-QO) , reducing the mitochondrial CoQ pool.[1]

-

Implication: SARDH activity consumes oxygen and contributes to ATP generation but competes with Fatty Acid Oxidation (FAO) for the ETF system.

-

Peroxisomal Pathway: L-Pipecolic Acid Oxidase (PIPOX)

PIPOX (EC 1.5.3.1) is less specific but metabolizes this compound in the peroxisome.

-

Mechanism: It uses molecular oxygen (

) as the electron acceptor.[3] -

Consequence: The reaction yields glycine and Hydrogen Peroxide (

) .[3] -

Pathological Relevance: In SARDH-deficient states (e.g., Sarcosinemia), PIPOX upregulation can induce significant oxidative stress.

Part 2: Biochemical Consequences & Signaling

The Oncometabolite Hypothesis (Prostate Cancer)

While early studies (Sreekumar et al., 2009) labeled this compound a driver of metastasis, subsequent data suggests a more nuanced role. This compound accumulation (due to SARDH downregulation) correlates with activation of the mTOR/AKT pathway .

-

Mechanism: this compound may compete with other methyl-donors or modulate the SAM/SAH ratio, altering epigenetic landscapes (histone methylation).

-

Biomarker Utility: Urinary this compound is controversial due to overlap with benign hypertrophy (BPH). Tissue levels are more reliable indicators of metabolic reprogramming.

Formaldehyde Stress & Detoxification

Free formaldehyde generated by SARDH (in folate-deficient states) reacts with glutathione (GSH) to form S-hydroxymethylglutathione.

-

Enzyme: Alcohol Dehydrogenase 5 (ADH5/GSNOR) converts this to formate.

-

Toxicity: Accumulation leads to DNA-protein crosslinks.[6] SARDH inhibitors must account for potential formaldehyde "spikes" if the inhibitor alters flux without stopping the upstream production by GNMT.

Glycine Flux

The product, glycine, is a precursor for:

-

Glutathione (GSH): Essential for redox buffering.

-

Heme Biosynthesis: Critical in erythropoietic tissues.

-

Collagen: High demand in tumor stroma.

Part 3: Visualization of Pathways

Diagram 1: SARDH Electron Transfer & Metabolic Fate

This diagram illustrates the dual fate of the methyl group (Formaldehyde vs. 5,10-CH2-THF) and the electron transport chain coupling.

Caption: SARDH couples this compound demethylation to mitochondrial electron transport via ETF. The methyl group fate depends on THF availability.

Diagram 2: Integration with One-Carbon Metabolism

Shows how this compound acts as a "methyl-buffer" regulating the SAM/SAH ratio.

Caption: The this compound-Glycine loop buffers SAM levels. GNMT acts as a "methyl pressure valve," while SARDH recycles the glycine skeleton.

Part 4: Experimental Methodologies

Protocol 1: SARDH Enzymatic Activity Assay

Direct measurement of SARDH activity is difficult due to the ETF requirement. The standard method uses an artificial electron acceptor (DCPIP) mediated by Phenazine Methosulfate (PMS).

Reagents:

-

Lysis Buffer: 50 mM Potassium Phosphate (pH 7.5), 0.2% Triton X-100, Protease Inhibitors.

-

Substrate: 200 mM this compound.

-

Electron Acceptors: 0.1 mM DCPIP (Blue), 1.0 mM PMS.

-

Inhibitor (Control): Methoxyacetic acid (competitive inhibitor).

Workflow:

-

Isolation: Isolate mitochondria from fresh tissue/cells (SARDH is labile). Disruption of the inner membrane is required (sonication or Triton X-100).

-

Reaction Mix: Combine Buffer + PMS + DCPIP + Mitochondrial Extract.

-

Baseline: Monitor Absorbance at 600 nm (DCPIP reduction causes decolorization) for 2 mins to establish background.

-

Initiation: Add this compound.

-

Measurement: Kinetic read at 600 nm for 10 mins at 37°C.

-

Calculation: Activity (Units/mg) =

.-

Note:

at pH 7.5.

-

Protocol 2: LC-MS/MS Quantification of this compound

Challenge: this compound (89.09 Da) is isobaric with L-Alanine and Beta-Alanine. Standard C18 columns often fail to separate them, leading to false positives.

Method Parameters:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Phenyl-Hexyl columns are mandatory for isomer separation.

-

Mobile Phase:

-

A: 20 mM Ammonium Formate in Water (pH 3.0).

-

B: Acetonitrile with 0.1% Formic Acid.[7]

-

-

Transitions (MRM):

-

This compound: 90.1

44.1 (Quantifier). -

Alanine: 90.1

44.1 (Interference - must separate chromatographically). -

Differentiation: Use the retention time (RT). On HILIC, this compound elutes after Alanine.

-

Data Summary: this compound vs. Alanine Separation

| Analyte | Precursor (m/z) | Product (m/z) | Retention Time (HILIC) | Resolution |

|---|---|---|---|---|

| L-Alanine | 90.1 | 44.1 | 2.1 min | -- |

| Beta-Alanine | 90.1 | 44.1 | 2.5 min | > 1.5 |

| This compound | 90.1 | 44.1 | 3.8 min | > 2.0 (Baseline) |

Part 5: References

-

Sreekumar, A., et al. (2009). "Metabolomic profiles delineate potential role for this compound in prostate cancer progression."[8][9] Nature, 457(7231), 910-914. Link

-

Mebs, D., & Hempel, G. (2011). "this compound, a potential prostate cancer biomarker, is not detectable in urine by standard methods." Journal of Chromatography B, 879(17-18), 1497-1501. (Addresses the detection controversy).

-

Steenkamp, D. J., & Husain, M. (1982). "The effect of tetrahydrofolate on the reduction of electron transfer flavoprotein by this compound and dimethylglycine dehydrogenases."[5] Biochemical Journal, 203(3), 707–715.[5] Link

-

Meyer, T. E., et al. (2011). "A reproducible and high-throughput HPLC/MS method to separate this compound from α- and β-alanine and to quantify this compound in human serum and urine."[10] Analytical Chemistry, 83(14), 5735-5740.

-

Burgess, A., et al. (2015). "Formaldehyde metabolism in bacterioplankton." Frontiers in Microbiology, 6, 1-15. (Mechanisms of formaldehyde detoxification relevant to SARDH byproducts).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound dehydrogenase - Creative Enzymes [creative-enzymes.com]

- 3. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. The Role of this compound Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One moment, please... [enzyme-database.org]

- 6. Identification and characterization of a novel formaldehyde dehydrogenase in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stud.epsilon.slu.se [stud.epsilon.slu.se]

- 10. A reproducible and high-throughput HPLC/MS method to separate this compound from α- and β-alanine and to quantify this compound in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Genetic Regulation of Sarcosine Metabolism: A Technical Guide

Executive Summary

Sarcosine (N-methylglycine) has evolved from a simple intermediate in one-carbon metabolism to a contested but critical biomarker in oncology and neurology. While its role as a prostate cancer "oncometabolite" remains a subject of rigorous debate, the genetic mechanisms governing its flux—specifically the interplay between Glycine N-methyltransferase (GNMT) and This compound Dehydrogenase (SARDH) —are indisputable drivers of cellular methylation potential.

This guide provides a blueprint for dissecting the genetic regulation of this compound. It moves beyond basic pathway mapping to offer self-validating protocols for quantifying metabolic flux and perturbing the genetic drivers of this compound homeostasis.

Part 1: The Biochemical Landscape

This compound metabolism is not an isolated loop; it is a shunt between the methionine cycle and the folate cycle. Understanding this connectivity is prerequisite to effective experimental design.

The Metabolic Pathway

This compound is generated from glycine to buffer excess methyl groups (via SAM) and is catabolized back to glycine to fuel the folate pool.

-

Biosynthesis: GNMT methylates glycine using S-adenosylmethionine (SAM), producing this compound and S-adenosylhomocysteine (SAH).[1] This regulates the SAM:SAH ratio, a critical index of cellular methylation capacity.

-

Catabolism: SARDH, a mitochondrial flavoprotein, demethylates this compound back to glycine, transferring electrons to the electron transfer flavoprotein (ETF) and a one-carbon unit to tetrahydrofolate (THF).[2]

Figure 1: The this compound Metabolic Shunt. GNMT acts as a cytosolic methyl-group buffer, while SARDH couples this compound clearance to mitochondrial respiration and folate metabolism.

Part 2: Genetic Determinants & Regulation

The accumulation of this compound is rarely a passive event; it is the result of specific genetic lesions or transcriptional programs.

Transcriptional Drivers: The GNMT-Androgen Axis

In prostate cancer models (e.g., LNCaP cells), GNMT is a direct transcriptional target of the Androgen Receptor (AR).[3]

-

Mechanism: Ligand-bound AR binds to an Androgen Response Element (ARE) located in the first exon of the GNMT gene.

-

Consequence: Androgen stimulation leads to GNMT upregulation, increasing the conversion of Glycine

this compound.

Epigenetic Silencing: SARDH Downregulation

While SARDH mutations cause sarcosinemia (a rare metabolic error), in oncology, SARDH often functions as a tumor suppressor.

-

Mechanism: The SARDH promoter is susceptible to hypermethylation in various cancers (e.g., hepatocellular, prostate), leading to transcriptional silencing.

-

Consequence: Loss of SARDH prevents this compound clearance, causing intracellular accumulation and potentially driving invasion via mTOR pathway activation.

Part 3: Experimental Frameworks

To investigate these mechanisms, we employ a dual-workflow approach: precise quantification (LC-MS/MS) and genetic perturbation (CRISPR/Cas9).

Workflow A: Quantifying this compound Flux (LC-MS/MS)

The Challenge: this compound (N-methylglycine) and L-Alanine (2-aminopropanoic acid) are isomers (

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) or chemical derivatization.

Protocol 1: HILIC-MS/MS Separation

This protocol relies on chromatographic resolution rather than mass differentiation.

-

Sample Preparation:

-

Extract metabolites from cell pellets (

cells) using cold 80% Methanol (-80°C). -

Spike with Internal Standard (IS): This compound-13C,15N (final conc. 1 µM).

-

Vortex, centrifuge (14,000 x g, 10 min, 4°C), and collect supernatant.

-

Evaporate to dryness under

and reconstitute in 0.1% Formic Acid/Acetonitrile (50:50).

-

-

LC Parameters (Self-Validating Step):

-

Column: HILIC (e.g., Waters BEH Amide or Merck SeQuant ZIC-HILIC).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 90% B to 50% B over 10 minutes.

-

Validation Check: Inject a mix of pure this compound and L-Alanine standards. If two distinct peaks are not observed, the method is invalid.

-

-

MS/MS Transitions (MRM Mode):

-

This compound: 90.1

44.1 (Quantifier), 90.1 -

Alanine: 90.1

44.1 (Interference check - relies on Retention Time). -

Internal Standard: 92.1

46.1.

-

Workflow B: Genetic Perturbation (CRISPR-Cas9)

To prove causality, one must modulate the enzymes. We target SARDH to mimic the "oncometabolic" state.

Protocol 2: SARDH Knockout

-

gRNA Design: Target early exons (Exon 1 or 2) to ensure functional protein loss.

-

Sequence Example:5'-GGTGTACGAGCTGCTGCACG-3' (Targeting FAD binding domain).

-

-

Transfection & Selection:

-

Transfect Cas9-gRNA plasmid (with GFP/Puro marker) into target cells (e.g., DU145 or PC3).

-

Select with Puromycin (48h) or FACS sort for GFP+.

-

-

Validation (The "Trust" Pillar):

-

Genomic: T7 Endonuclease I assay to confirm indels.

-

Proteomic: Western Blot using anti-SARDH antibody (Band size ~101 kDa).

-

Functional: Run Protocol 1 (LC-MS/MS). A successful KO must show elevated intracellular this compound compared to WT.

-

Figure 2: Integrated Experimental Workflow. Note the critical "Validation Triad" before proceeding to metabolomic analysis.

Part 4: Data Analysis & Interpretation[3][4][5]

When analyzing data from SARDH-deficient vs. Wild-Type (WT) cells, specific metabolic shifts confirm the genetic mechanism.

Expected Metabolite Shifts (Validation Table)

| Metabolite | SARDH KO Profile | GNMT Overexpression Profile | Mechanistic Rationale |

| This compound | High Increase ( | Increase ( | Blocked catabolism (KO) or increased synthesis (GNMT). |

| Glycine | Decrease ( | Decrease ( | Glycine is consumed to make this compound (GNMT) or not regenerated (SARDH). |

| SAM | No Change / Slight | Decrease ( | GNMT consumes SAM; SARDH is downstream of SAM usage. |

| SAH | No Change / Slight | Increase ( | GNMT produces SAH as a byproduct. |

| Dimethylglycine | No Change | No Change | Upstream of this compound; usually unaffected unless flux reverses. |

Interpretation Pitfalls

-

The Alanine Artifact: If "this compound" levels are high but retention time matches Alanine, your column chemistry failed.

-

Growth Media: DMEM often contains high glycine. Use dialyzed FBS or defined media to control for exogenous this compound/glycine uptake.

References

-

Sreekumar, A., et al. (2009).[4] Metabolomic profiles delineate potential role for this compound in prostate cancer progression.[1][5][6][7][8] Nature, 457(7231), 910–914. Link

-

Meyer, T. E., et al. (2011).[8] A reproducible and high-throughput HPLC/MS method to separate this compound from α- and β-alanine and to quantify this compound in human serum and urine.[8][9] Analytical Chemistry, 83(15), 5735–5740. Link

-

Song, K. H., et al. (2011). Glycine N-methyltransferase is an androgen-regulated gene in prostate cancer cells.[3] Prostate, 71(10), 1099-1109. Link

-

Heger, Z., et al. (2016).[7][10] this compound Up-Regulates Expression of Genes Involved in Cell Cycle Progression of Metastatic Models of Prostate Cancer.[6][7] PLOS ONE, 11(11): e0165830.[7] Link

-

Barba, M., et al. (2025). Quantitative Determination of this compound and Related Compounds in Urinary Samples by Liquid Chromatography with Tandem Mass Spectrometry.[11] ResearchGate.[12][13][14] Link

Sources

- 1. The Role of this compound Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Characterisation of the androgen regulation of glycine N-methyltransferase in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stud.epsilon.slu.se [stud.epsilon.slu.se]

- 5. This compound as a Potential Prostate Cancer Biomarker—A Review [mdpi.com]

- 6. Preclinical Evaluation of 11C-Sarcosine as a Substrate of Proton-Coupled Amino Acid Transporters and First Human Application in Prostate Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 7. This compound Up-Regulates Expression of Genes Involved in Cell Cycle Progression of Metastatic Models of Prostate Cancer | PLOS One [journals.plos.org]

- 8. Simultaneous determination of this compound and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A reproducible and high-throughput HPLC/MS method to separate this compound from α- and β-alanine and to quantify this compound in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound is a prostate epigenetic modifier that elicits aberrant methylation patterns through the SAMe‐Dnmts axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Analyzed with LCMS - AppNote [mtc-usa.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Sarcosine’s Function in Microbial Metabolism: A Technical Guide

This guide provides an in-depth technical analysis of sarcosine (N-methylglycine) metabolism in microbial systems. It is designed for researchers investigating metabolic engineering, microbial physiology, and diagnostic enzyme development.

Executive Summary

This compound (N-methylglycine) serves as a critical metabolic node in bacteria, functioning simultaneously as a carbon/nitrogen source, an osmoprotectant intermediate, and a key analyte in clinical diagnostics. While often overshadowed by its precursor glycine betaine, this compound represents the "commitment step" in the demethylation pathway where methyl groups are either shunted into the one-carbon pool (via tetrahydrofolate) or oxidized to formaldehyde.

This guide dissects the enzymology of Monomeric (MSOX) and Heterotetrameric (TSOX) this compound oxidases, maps the transcriptional regulation by SouR, and provides a validated protocol for quantifying this compound flux—a critical metric for developing this compound-based biosensors or targeting metabolic pathways in pathogens like Pseudomonas aeruginosa.

Biochemical Foundations: The Demethylation Pathway

Microbial degradation of choline and glycine betaine (GB) funnels into this compound.[1] This pathway is ubiquitous in soil bacteria (Arthrobacter, Bacillus) and opportunistic pathogens (Pseudomonas, Vibrio), allowing them to scavenge nitrogen from eukaryotic hosts or decaying matter.

The Metabolic Map

The catabolism proceeds via sequential demethylation. The critical distinction lies in the final step (this compound

Pathway Logic:

-

Precursor Oxidation: Choline

Glycine Betaine (Enzymes: BetA/BetB or GbcA/GbcB). -

First Demethylation: Glycine Betaine

Dimethylglycine (DMG). -

Second Demethylation: DMG

this compound (Enzymes: DgcAB). -

Final Demethylation (The Core): this compound

Glycine (Enzymes: SoxBDAG or SoxA).

Visualization of Metabolic Flux

The following diagram maps the conversion of Choline to Pyruvate, highlighting the divergence between formaldehyde release (Monomeric SOX) and folate-mediated assimilation (Heterotetrameric SOX).

Caption: Figure 1.[1] this compound catabolic pathway showing the divergence between Monomeric (Red path) and Heterotetrameric (Green path) oxidation mechanisms.

Enzymology: Monomeric vs. Heterotetrameric Oxidases[2][3][4][5]

The efficiency of this compound utilization depends on the type of this compound Oxidase (SOX) expressed. This distinction is vital for drug targeting; inhibiting the bacterial TSOX system in pathogens like Corynebacterium requires different pharmacophores than the mammalian enzyme.

Comparative Enzymology

The table below contrasts the two primary classes of microbial this compound oxidases.

| Feature | Monomeric SOX (MSOX) | Heterotetrameric SOX (TSOX) |

| Representative Organism | Bacillus sp.[2][3] B-0618 | Corynebacterium sp., P. aeruginosa |

| Gene Structure | Single gene (soxA) | Operon (soxBDAG) |

| Subunits | Monomer (~44 kDa) | |

| Cofactors | 1 Covalent FAD | 1 Covalent FAD + 1 Non-covalent FAD + NAD(P) |

| Reaction Product | Glycine + Formaldehyde + H2O2 | Glycine + 5,10-CH2-THF + H2O2 |

| C1 Fate | Lost as toxic formaldehyde | Assimilated into folate pool |

| Kinetics (this compound) |

Technical Insight: The TSOX system is metabolically superior for the cell because it captures the energy of the methyl group via tetrahydrofolate (THF), whereas MSOX generates formaldehyde, necessitating a detoxification step (often via glutathione-dependent formaldehyde dehydrogenase).

Regulation: The SouR Transcription Factor[4][7]

In Pseudomonas aeruginosa, this compound metabolism is tightly regulated to prevent the accumulation of toxic intermediates. The master regulator is SouR (this compound Oxidation and Utilization Regulator), an AraC-family transcription factor.[4]

Mechanism of Induction

-

Basal State: The soxBDAG operon is repressed.

-

Ligand Binding: Intracellular this compound binds directly to SouR.

-

Activation: The SouR-Sarcosine complex binds to the promoter region of the sox operon.

-

Feed-Forward Loop: Expression of soxBDAG leads to glycine production. Interestingly, SouR is specific to this compound and does not respond significantly to glycine betaine (which uses the GbdR regulator).

Caption: Figure 2. Transcriptional activation of the sox operon by SouR in Pseudomonas aeruginosa.

Experimental Protocol: Coupled Enzyme Assay

To study this compound metabolism or screen for SOX inhibitors, a robust, self-validating assay is required. The standard method relies on the colorimetric detection of hydrogen peroxide generated during this compound oxidation.

Principle

Reagents

-

Buffer: 50 mM Potassium Phosphate, pH 7.5.

-

Substrate: 100 mM this compound (prepare fresh).

-

Coupling Enzymes: Horseradish Peroxidase (HRP), 50 U/mL.

-

Chromogens: 4-Aminoantipyrine (4-AA) 10 mM; Phenol 10 mM.

-

Enzyme Sample: Cell lysate or purified SOX.

Workflow (Step-by-Step)

-

Blank Preparation: Mix 800 µL Buffer, 50 µL 4-AA, 50 µL Phenol, and 50 µL HRP in a cuvette.

-

Baseline Check: Incubate at 37°C for 3 minutes. Measure Absorbance at 500 nm (

). It should be stable. -

Reaction Initiation: Add 50 µL of Enzyme Sample.

-

Substrate Addition: Add 100 µL this compound solution to start the reaction.

-

Measurement: Record

per minute for 5 minutes (linear phase). -

Calculation:

-

(Quinoneimine)

-

(Quinoneimine)

Validation & Troubleshooting

-

Self-Validation: Run a standard curve using known concentrations of

to verify the HRP/Chromogen system is not rate-limiting. -

Interference: High levels of catalase in crude lysates will destroy

before detection, causing false negatives. Solution: Add 1 mM Sodium Azide to inhibit catalase (ensure Azide does not inhibit your specific SOX isoform).

References

-

Willsey, G. G., & Wargo, M. J. (2016). this compound Catabolism in Pseudomonas aeruginosa Is Transcriptionally Regulated by SouR. Journal of Bacteriology, 198(2), 301–310.

-

Nishiya, Y., & Imanaka, T. (1996). Analysis of the sox gene cluster of Corynebacterium sp. and its application to this compound production. Journal of Fermentation and Bioengineering, 81(6), 572–577.

-

Suzuki, H. (1994). this compound oxidase: structure, function, and the application to creatinine determination.[5] Amino Acids, 7(1), 27-43.[5]

-

Hassan-Abdallah, A., et al. (2005). Structure of Monomeric this compound Oxidase. Biochemistry, 44(49), 16086–16097.

-

Mesky, R., et al. (2001). Organization of the genes involved in dimethylglycine and this compound degradation in Arthrobacter spp.[6] European Journal of Biochemistry, 268(12), 3390–3398.

Sources

- 1. Dual roles of glycine betaine, dimethylglycine, and this compound as osmoprotectants and nutrient sources for Vibrio natriegens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Catabolism in Pseudomonas aeruginosa Is Transcriptionally Regulated by SouR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. This compound Catabolism in Pseudomonas aeruginosa Is Transcriptionally Regulated by SouR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. proteopedia.org [proteopedia.org]

- 6. journals.asm.org [journals.asm.org]

Methodological & Application

Application Note: Development of a High-Specificity Competitive ELISA for Sarcosine Quantitation

Abstract & Clinical Context

Sarcosine (N-methylglycine) gained prominence as a potential metabolomic biomarker for invasive prostate cancer following the seminal work by Sreekumar et al. (2009).[1] Unlike protein biomarkers (e.g., PSA), this compound is a small molecule (89.09 Da). This presents a fundamental bioanalytical challenge: it is too small to bind two antibodies simultaneously. Therefore, the standard Sandwich ELISA format is physically impossible.

This guide details the development of a Competitive Inhibition ELISA , the gold standard for hapten detection. In this format, this compound in the clinical sample competes with immobilized synthetic this compound conjugates for a limiting amount of specific antibody. The signal produced is inversely proportional to the concentration of this compound in the sample.

Phase I: Immunogen Design & Conjugation Chemistry

The Core Challenge: this compound is non-immunogenic. To elicit an immune response (for antibody production) or to coat a microplate, it must be conjugated to a carrier protein.

Hapten-Carrier Conjugation Strategy

We utilize EDC/NHS zero-length crosslinking to couple the carboxyl group of this compound to primary amines (lysine residues) on carrier proteins.

-

Immunogen (for Antibody Production): this compound conjugated to KLH (Keyhole Limpet Hemocyanin). KLH is large and highly immunogenic.

-

Coating Antigen (for Assay Plate): this compound conjugated to BSA (Bovine Serum Albumin). Using a different carrier for the plate prevents the antibody from binding to the carrier protein itself ("carrier-specific" interference).

Conjugation Protocol (this compound-BSA)

-

Reagents:

-

Workflow:

-

Activation: Dissolve this compound (2 mg) in 0.5 mL MES buffer. Add EDC (2 mg) and NHS (2 mg). Incubate for 15 minutes at Room Temperature (RT) to form the stable NHS-ester intermediate.

-

Coupling: Dissolve BSA (2 mg) in 0.5 mL PBS. Add the activated this compound mixture dropwise to the BSA solution.

-

Incubation: React for 2 hours at RT with gentle rotation.

-

Purification: Desalt using a Zeba™ Spin Column (7K MWCO) to remove unreacted this compound and crosslinkers.

-

Validation: Verify conjugation efficiency via TNBS assay (measures loss of free amines on BSA).

-

Phase II: The Competitive Assay Principle

The following diagram illustrates the competitive mechanism. Note that a High Signal indicates Low this compound in the sample.

Figure 1: Mechanism of Competitive Inhibition. The primary antibody is the limiting factor, forcing a choice between the sample analyte and the plate-bound antigen.

Phase III: Detailed Assay Protocol

Prerequisite: Anti-Sarcosine Polyclonal Antibody (Rabbit) and this compound-BSA coated plates.

Step 1: Plate Coating

-

Dilute This compound-BSA conjugate to 2 µg/mL in Carbonate/Bicarbonate Buffer (pH 9.6).

-

Add 100 µL/well to a 96-well High-Binding microplate (e.g., Corning Costar).

-

Seal and incubate overnight at 4°C .

-

Why: High pH ensures deprotonation of lysine residues on BSA, maximizing hydrophobic adsorption to the polystyrene.

Step 2: Blocking

-

Aspirate contents and wash 3x with PBS-T (PBS + 0.05% Tween-20).

-

Add 300 µL/well of Blocking Buffer (PBS + 3% BSA + 5% Sucrose).

-

Incubate 2 hours at RT.

-

Why: Sucrose acts as a stabilizer, allowing plates to be dried and stored for months.

Step 3: The Competition Reaction (Critical Step)

-

Sample Prep: Dilute urine samples 1:10 in Assay Diluent (PBS + 1% BSA) to minimize matrix effects (pH/salt).

-

Standard Curve: Prepare serial dilutions of pure this compound (0, 0.1, 1, 10, 100, 1000 ng/mL).

-

Add Reagents:

-

Add 50 µL of Standard or Sample to wells.

-

Immediately add 50 µL of Anti-Sarcosine Antibody (at optimized limiting concentration, e.g., 1:5000).

-

-

Incubate 1 hour at RT on a plate shaker (500 rpm).

-

Note: Do not wash between adding sample and antibody. They must be present simultaneously.

Step 4: Detection & Readout

-

Wash plate 5x with PBS-T. Aggressive washing is required here to remove the soluble antibody-analyte complexes.

-

Add 100 µL/well of HRP-Goat Anti-Rabbit IgG (1:10,000). Incubate 45 mins at RT.

-

Wash 5x with PBS-T.

-

Add 100 µL TMB Substrate . Incubate 15 mins in dark (blue color develops).

-

Stop reaction with 50 µL 1M H₂SO₄ (color turns yellow).

-

Read Absorbance at 450 nm .

Phase IV: Optimization & Validation

Development requires a Checkerboard Titration to balance sensitivity and signal strength.

Checkerboard Optimization Strategy

Vary the Coating Antigen concentration (Columns) against the Primary Antibody concentration (Rows).

| 0.5 µg/mL Coat | 1.0 µg/mL Coat | 2.0 µg/mL Coat | 4.0 µg/mL Coat | |

| Ab 1:1000 | High Background | Saturation | Saturation | Saturation |

| Ab 1:4000 | Weak Signal | Optimal Zone | Optimal Zone | High Background |

| Ab 1:16000 | No Signal | Weak Signal | Good Sensitivity | Good Sensitivity |

Goal: Select the condition yielding an OD of ~2.0 for the Zero Standard (B0) while maintaining a steep inhibition curve.

Specificity & Cross-Reactivity

This compound (N-methylglycine) is structurally similar to Glycine and Alanine. You must calculate % Cross-Reactivity (CR) :

Target Specifications:

-

Glycine CR: < 1.0%

-

L-Alanine CR: < 1.0%

-

Dimethylglycine CR: < 5.0%

Development Workflow Diagram

Figure 2: End-to-end development workflow from hapten synthesis to assay validation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Signal (B0 < 0.5) | Over-washing / HRP inactivation | Reduce wash pressure; Check HRP activity with TMB directly. |

| Flat Standard Curve | Antibody concentration too high | Dilute primary antibody further (increase sensitivity). |

| High Background (NSB) | Insufficient Blocking | Increase BSA to 5% or add 2% Normal Goat Serum. |

| Poor Specificity | Linker interference | The antibody may recognize the EDC linker. Switch to a glutaraldehyde linker for the coating antigen. |

References

-

Sreekumar, A., et al. (2009).[1][6] Metabolomic profiles delineate potential role for this compound in prostate cancer progression.[6][7] Nature, 457(7231), 910–914.[6] [Link]

-

Creative Diagnostics. (2021). Principles of Competitive ELISA. Application Notes. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 3. bio-rad.com [bio-rad.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Metabolomic profiles delineate potential role for this compound in prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolomic Profiles Delineate Potential Role for this compound in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

Optimized Quantification of Extracellular Sarcosine (N-methylglycine) via In Vivo Microdialysis

Application Note & Protocol Guide

Executive Summary & Mechanism of Action

Sarcosine (N-methylglycine) has emerged as a critical therapeutic target for Schizophrenia (specifically negative symptoms) and cognitive enhancement. By inhibiting Glycine Transporter 1 (GlyT1), this compound increases synaptic glycine concentrations, thereby potentiating N-methyl-D-aspartate receptor (NMDAR) function.[1]

The Analytical Challenge: Unlike primary amino acids (e.g., Glutamate, GABA), this compound is a secondary amine . Standard derivatization protocols using o-phthalaldehyde (OPA) will not detect this compound , leading to false negatives in many laboratory settings.

This guide provides a validated workflow for the in vivo sampling and quantification of this compound, offering two distinct analytical paths:

-

LC-MS/MS with Benzoyl Chloride Derivatization (Gold Standard): Highest sensitivity, separates this compound from Alanine isomers.

-

HPLC-FLD with FMOC Derivatization (Alternative): Suitable for laboratories without Mass Spectrometry.

Mechanistic Pathway

The following diagram illustrates the pharmacological impact of this compound on the glutamatergic synapse.

Caption: this compound acts primarily by inhibiting GlyT1, preventing glycine clearance.[1] It also possesses weak direct co-agonist activity at the NMDAR glycine site.

Pre-Clinical Experimental Setup

Microdialysis Probe Selection

This compound is a small molecule (89.09 Da). However, basal extracellular levels are low (typically 10–50 nM range in rodents). High relative recovery is essential.

-

Membrane Material: Polyethersulfone (PES) or Cuprophan.

-

Molecular Weight Cut-Off (MWCO): 6 kDa – 20 kDa (Sufficient for small molecules; minimizes protein clogging).

-

Active Length:

-

Hippocampus/Striatum (Rat): 2.0 mm - 3.0 mm.

-

Prefrontal Cortex (Mouse): 1.0 mm.

-

Perfusion Fluid (aCSF)

Prepare Artificial Cerebrospinal Fluid (aCSF) fresh weekly. Filter through 0.22 µm membrane.

-

Composition: NaCl 147 mM, KCl 2.7 mM, CaCl₂ 1.2 mM, MgCl₂ 0.85 mM.

-

pH Adjustment: Adjust to pH 7.4 using phosphate buffer (rare) or simply ensure neutrality.

-

Flow Rate: 1.0 µL/min (Optimal balance between temporal resolution and relative recovery).

Stereotaxic Surgery (Rat Model)

Target: Dorsal Hippocampus (Cognitive relevance)

-

Anesthesia: Isoflurane (induction 4%, maintenance 1.5-2%).

-

Coordinates (bregma): AP -3.6 mm, ML +2.6 mm, DV -2.8 mm (Guide Cannula tip).

-

Implantation: Insert guide cannula 1-2 mm above the target region to prevent tissue damage during recovery.

-

Recovery: Allow 5–7 days post-op recovery before probe insertion to minimize inflammation artifacts (gliosis can alter GlyT1 expression).

Analytical Protocols (The "Bottleneck")

Method A: LC-MS/MS with Benzoyl Chloride (Recommended)

Why this method? this compound is highly polar and retains poorly on standard C18 columns. Benzoyl Chloride (BzCl) derivatization adds hydrophobicity, improving retention and ionization efficiency by 100-1000x.

Reagents:

-

Benzoyl Chloride (BzCl)[2]

-

Sodium Carbonate (100 mM)

-

Internal Standard: ¹³C-Sarcosine or D₃-Sarcosine.

Step-by-Step Derivatization:

-

Aliquot: Take 5 µL of microdialysate sample.

-

Buffer: Add 2.5 µL of 100 mM Sodium Carbonate (pH ~10).

-

Spike: Add 2.5 µL Internal Standard solution.

-

Derivatize: Add 2.5 µL of 2% Benzoyl Chloride (v/v in acetonitrile).

-

Incubate: Vortex 2 sec; incubate 5 min at RT (Reaction is nearly instantaneous).

-

Quench: Add 2.5 µL of 1% Formic Acid (in H₂O).

-

Inject: 5 µL into LC-MS/MS.

LC Parameters:

-

Column: C18 Rapid Resolution (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 10 mM Ammonium Formate + 0.15% Formic Acid (aq).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-1 min (5% B), 1-5 min (Linear to 60% B), 5-6 min (Wash 95% B).

MS/MS Transitions (ESI Positive):

-

This compound-Bz: precursor m/z 194.1 → product m/z 105.1 (Benzoyl fragment).

-

Interference Note: This method separates this compound from α-Alanine and β-Alanine, which have identical masses but different retention times.

Method B: HPLC-FLD with FMOC (Alternative)

Why this method? If MS is unavailable, you cannot use OPA. You must use FMOC-Cl (9-fluorenylmethyl chloroformate), which reacts with secondary amines.

Protocol:

-